molecular formula C17H16FNO3 B11239910 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-4-fluorobenzamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-4-fluorobenzamide

Cat. No.: B11239910
M. Wt: 301.31 g/mol
InChI Key: NGSFPZFGOBCERT-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE typically involves multiple steps. One common approach is the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with a suitable fluorobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin ring structure but differ in their substituents.

    Fluorobenzamides: Compounds with similar fluorobenzamide moieties but different core structures.

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-4-FLUOROBENZAMIDE is unique due to the combination of the benzodioxepin ring and the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-4-fluorobenzamide

InChI

InChI=1S/C17H16FNO3/c18-14-5-3-13(4-6-14)17(20)19-11-12-2-7-15-16(10-12)22-9-1-8-21-15/h2-7,10H,1,8-9,11H2,(H,19,20)

InChI Key

NGSFPZFGOBCERT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)F)OC1

Origin of Product

United States

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